molecular formula C17H20ClNO3S2 B6541222 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1058475-86-7

5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541222
CAS No.: 1058475-86-7
M. Wt: 385.9 g/mol
InChI Key: HLSHZZQOYZQHKK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a benzene ring substituted with chloro, methoxy, and sulfonamide groups, along with a thiophene-containing cyclopentyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The starting material, 5-chloro-2-methoxybenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.

    Introduction of the Cyclopentyl Moiety: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where the thiophene-containing cyclopentylamine reacts with the sulfonamide core.

    Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: For large-scale purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of new chemical processes and products.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and cyclopentyl moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the cyclopentyl and thiophene moieties.

    2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide: Lacks the chloro group.

    5-chloro-2-methoxy-N-{[1-(phenyl)cyclopentyl]methyl}benzene-1-sulfonamide: Contains a phenyl group instead of a thiophene ring.

Uniqueness

The presence of the thiophene-containing cyclopentyl moiety in 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide distinguishes it from similar compounds. This unique structure may confer specific binding properties and biological activities that are not observed in other related compounds.

Biological Activity

The compound 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H18ClN1O2S
  • Molecular Weight : 315.83 g/mol

The presence of the thiophene ring and the sulfonamide group is significant, as these moieties often contribute to the biological activity of sulfonamide derivatives.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thiophene Ring : The thiophene moiety is synthesized through standard methods involving cyclization reactions.
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction with a suitable sulfonyl chloride.
  • Final Coupling : The cyclopentyl group is introduced through a coupling reaction with an appropriate amine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideOSCC12.7Inhibition of CA IX
4-[5-(2,3,4-trimethoxyphenyl)-3-(thiophen-2-yl)]benzensulphonamideOSCC10.5Apoptosis induction

These results suggest that modifications in the molecular structure can enhance cytotoxic effects against specific tumor types.

The mechanisms by which this compound exerts its biological effects may include:

  • Carbonic Anhydrase Inhibition : Similar sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study investigated the effects of a related compound on oral squamous cell carcinoma (OSCC) models. The study found that treatment with the compound resulted in significant reductions in tumor size and cell proliferation rates compared to control groups. The findings suggest that targeting CAs with such sulfonamide derivatives could be a promising strategy in cancer therapy.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S2/c1-22-14-7-6-13(18)11-15(14)24(20,21)19-12-17(8-2-3-9-17)16-5-4-10-23-16/h4-7,10-11,19H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSHZZQOYZQHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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